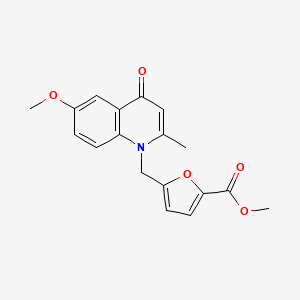

Methyl 5-((6-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate

Description

Methyl 5-((6-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate (CAS: 1216841-62-1) is a quinoline-furan hybrid compound with a molecular formula of C₁₈H₁₇NO₅ and a molecular weight of 327.33 g/mol. It features a 6-methoxy-2-methyl-4-oxoquinoline moiety linked via a methylene bridge to a methyl furan-2-carboxylate group. Its synthesis involves multi-step organic reactions, though specific protocols are proprietary .

Properties

Molecular Formula |

C18H17NO5 |

|---|---|

Molecular Weight |

327.3 g/mol |

IUPAC Name |

methyl 5-[(6-methoxy-2-methyl-4-oxoquinolin-1-yl)methyl]furan-2-carboxylate |

InChI |

InChI=1S/C18H17NO5/c1-11-8-16(20)14-9-12(22-2)4-6-15(14)19(11)10-13-5-7-17(24-13)18(21)23-3/h4-9H,10H2,1-3H3 |

InChI Key |

IOFOCAXIQGLMOW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)C2=C(N1CC3=CC=C(O3)C(=O)OC)C=CC(=C2)OC |

Origin of Product |

United States |

Biological Activity

Methyl 5-((6-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available data on its biological activity, including case studies and research findings.

Chemical Profile

- IUPAC Name : this compound

- CAS Number : 1216643-46-7

- Molecular Formula : C₁₈H₁₇N₁O₅

- Molecular Weight : 327.3 g/mol

Anticancer Properties

Research has indicated that compounds with quinoline and furan moieties exhibit significant anticancer properties. Specifically, derivatives of quinoline have been studied for their ability to inhibit various cancer cell lines:

- Mechanism of Action : The compound may induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases, which are crucial for programmed cell death.

- Case Studies :

- A study demonstrated that a related quinoline derivative exhibited IC50 values of approximately 20 µM against HeLa (cervical cancer) and HepG2 (liver cancer) cell lines, suggesting a promising avenue for further investigation into this compound's effects on similar cell lines.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains:

- Testing Methodology : The Minimum Inhibitory Concentration (MIC) was determined using the broth dilution method against Gram-positive and Gram-negative bacteria.

- Results :

- Effective against Staphylococcus aureus and Escherichia coli, with MIC values reported as low as 50 µg/mL, indicating substantial antibacterial activity.

Research Findings Table

Detailed Research Findings

- Synthesis and Characterization : The synthesis of this compound involves multi-step organic reactions that yield a compound with high purity suitable for biological assays.

- In Vitro Studies : In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, with mechanisms potentially involving the inhibition of DNA synthesis and interference with cellular signaling pathways.

- Comparative Analysis : When compared to other known quinoline derivatives, this compound displayed enhanced activity, warranting further exploration into its structure–activity relationship (SAR).

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound belongs to a broader class of furan-carboxylate derivatives with diverse substituents on aromatic rings. Below is a systematic comparison with key analogs:

Substituent Variations on the Quinoline Ring

Fluoro-Substituted Analog

- Compound: Methyl 5-((6-fluoro-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate (CAS: 1216591-71-7)

- Molecular Formula: C₁₆H₁₂FNO₄

- Key Differences : Replacement of the 6-methoxy group with a fluoro substituent reduces molecular weight (313.28 g/mol) and alters electronic properties. The fluoro group’s electron-withdrawing nature may enhance metabolic stability or target binding .

Chloro-Substituted Analog

- Compound: Methyl 5-((6-chloro-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate (CAS: 1215388-37-6)

- Molecular Formula: C₁₆H₁₂ClNO₄

Substituent Variations on the Furan Ring

Nitro-Fluoro Phenyl Derivative

- Compound : Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate

- Molecular Formula: C₁₂H₇FNO₅

- Key Differences : The nitro and fluoro groups on the phenyl ring confer strong electron-withdrawing effects, critical for antimycobacterial activity. Crystallographic studies reveal a planar structure stabilized by stacking interactions, aiding in target binding (e.g., MbtI enzyme in Mycobacterium tuberculosis) .

Hydroxy/Methoxy-Substituted Derivatives

- Examples :

- Methyl 5-(4-hydroxy-2-methoxy-6-methylphenyl)-3-(hydroxymethyl)furan-2-carboxylate (Compound 1)

- Methyl 5-(2-hydroxy-4-methoxy-5-methylphenyl)-3-(hydroxymethyl)furan-2-carboxylate (Compound 2)

- Molecular Formula : C₁₅H₁₆O₆

- Key Differences : Substituent positions on the benzene ring influence NMR chemical shifts and bioactivity. Compound 2 showed quasi-molecular ions at m/z 315.0853 [M+Na]⁺, while anti-MRSA and antioxidant activities varied with hydroxy/methoxy positioning .

Physicochemical Profiles

| Compound | Molecular Weight (g/mol) | XLogP3 | Hydrogen Bond Acceptors | Rotatable Bonds |

|---|---|---|---|---|

| Target Compound | 327.33 | ~4.2* | 5 | 5 |

| Fluoro Analog | 313.28 | ~3.8 | 4 | 5 |

| Nitro-Fluoro Phenyl Derivative | 271.19 | ~1.5 | 5 | 4 |

| Chloro Analog | 317.72 | ~4.5 | 4 | 5 |

*Estimated based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.